(3-Methylthietan-3-yl)methanol

Description

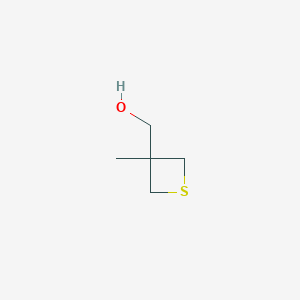

Structure

3D Structure

Properties

IUPAC Name |

(3-methylthietan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKBZCVRJYWBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57523-13-4 | |

| Record name | (3-methylthietan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Reactions of 3 Methylthietan 3 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in (3-methylthietan-3-yl)methanol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

Esterification: The primary alcohol of this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst. ppublishing.orgmdpi.com For instance, the reaction with a carboxylic acid, catalyzed by a strong acid like sulfuric acid, proceeds through protonation of the carboxyl oxygen, followed by nucleophilic attack of the alcohol. ppublishing.org This leads to the formation of a tetrahedral intermediate which then eliminates a water molecule to yield the ester.

A general representation of the esterification of this compound is as follows: this compound + R-COOH ⇌ (3-Methylthietan-3-yl)methyl R-carboxylate + H₂O

The use of more reactive derivatives like acid chlorides (R-COCl) or anhydrides ((R-CO)₂O) can provide higher yields and may not require a strong acid catalyst.

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comck12.orglibretexts.org This SN2 reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comlibretexts.org

The two-step process can be summarized as:

this compound + Strong Base (e.g., NaH) → (3-Methylthietan-3-yl)methoxide

(3-Methylthietan-3-yl)methoxide + R-X → (3-Methylthietan-3-yl)methyl ether + NaX

For this reaction to be efficient, the alkyl halide (R-X) should ideally be a primary halide to minimize competing elimination reactions. masterorganicchemistry.com

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.orgchemguide.co.uk

Oxidation to Aldehydes: Partial oxidation to the corresponding aldehyde, (3-methylthietan-3-yl)methanal, can be achieved using mild oxidizing agents. libretexts.orgpassmyexams.co.uk A common method involves the use of an excess of the alcohol and distilling off the aldehyde as it forms to prevent further oxidation. libretexts.orgpassmyexams.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) are often employed for this selective transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents and more vigorous conditions will lead to the complete oxidation of the primary alcohol to a carboxylic acid, 3-methylthietane-3-carboxylic acid. libretexts.orgorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. libretexts.orgresearchgate.net The reaction typically involves heating the mixture under reflux to ensure the reaction goes to completion. libretexts.org The intermediate aldehyde is formed first and is then further oxidized to the carboxylic acid. libretexts.orgchemguide.co.uk

| Starting Material | Product | Reagents and Conditions |

| This compound | (3-Methylthietan-3-yl)methanal | Pyridinium chlorochromate (PCC), dichloromethane |

| This compound | 3-Methylthietane-3-carboxylic acid | KMnO₄ or K₂Cr₂O₇/H₂SO₄, heat |

Nucleophilic Substitution Reactions of Activated Alcohol Derivatives

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or into a halide. masterorganicchemistry.com

The activated substrate can then undergo SN2 reactions with a variety of nucleophiles. For example, reaction with a nucleophile (Nu⁻) would proceed as follows:

this compound + TsCl/Pyridine → (3-Methylthietan-3-yl)methyl tosylate

(3-Methylthietan-3-yl)methyl tosylate + Nu⁻ → (3-Methylthietan-3-yl)methyl-Nu + TsO⁻

This two-step sequence allows for the introduction of a wide range of functional groups.

Transformations Involving the Thietane (B1214591) Ring System

The sulfur atom in the thietane ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. researchgate.netthieme-connect.de

Oxidation of the Thietane Sulfur Atom to Sulfoxides and Sulfones (Thietane Dioxides)

The oxidation of the sulfur atom in the thietane ring of this compound can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. researchgate.netresearchgate.net

Sulfoxide Formation: Oxidation to the sulfoxide, (3-methyl-1-oxothietan-3-yl)methanol, can be achieved using one equivalent of a mild oxidizing agent. researchgate.net Common reagents for this selective oxidation include sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide. researchgate.net The resulting sulfoxide is a chiral molecule, and the oxidation of substituted thietanes can lead to a mixture of cis and trans diastereomers. researchgate.net

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the thietane with a stronger oxidizing agent or an excess of the oxidizing agent leads to the formation of the corresponding sulfone (thietane 1,1-dioxide), (3-methyl-1,1-dioxothietan-3-yl)methanol. researchgate.netresearchgate.net Reagents such as potassium permanganate (KMnO₄), hydrogen peroxide in acetic acid, or m-chloroperbenzoic acid (mCPBA) are commonly used for this transformation. researchgate.netvulcanchem.com

| Starting Material | Product | Reagents and Conditions |

| This compound | (3-Methyl-1-oxothietan-3-yl)methanol | NaIO₄ or 1 eq. H₂O₂ |

| This compound | (3-Methyl-1,1-dioxothietan-3-yl)methanol | Excess H₂O₂/AcOH or mCPBA |

| (3-Methyl-1-oxothietan-3-yl)methanol | (3-Methyl-1,1-dioxothietan-3-yl)methanol | H₂O₂/AcOH or mCPBA |

The oxidation of thietanes, like other sulfides, generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. cuny.edu In the case of oxidation with hydrogen peroxide, the reaction is often catalyzed by an acid. The proposed mechanism involves the formation of a persulfoxide intermediate. cuny.edu

In the photooxidation of thietane, a mechanism involving a persulfoxide and a thiadioxirane intermediate has been proposed. cuny.edu The small C-S-C bond angle in the thietane ring is believed to play a role in the reaction mechanism. cuny.edu

Stereochemical Aspects of Sulfur Oxidation

The oxidation of the sulfur atom in 3-substituted thietanes to form sulfoxides introduces a new stereocenter, leading to the possibility of cis and trans diastereomers. The stereochemical outcome of this oxidation is highly dependent on the nature of the oxidizing agent and the substituent at the 3-position of the thietane ring. thieme-connect.de

For 3-substituted thietanes bearing a group capable of hydrogen bonding, such as the hydroxyl group in this compound, oxidation with reagents like 3-chloroperoxybenzoic acid (m-CPBA) preferentially yields the cis-sulfoxide. thieme-connect.de This preference is attributed to the directing effect of the hydroxyl group, which forms a hydrogen bond with the peroxy acid, delivering the oxygen atom to the same face of the thietane ring. thieme-connect.de

The choice of oxidant can significantly influence the diastereoselectivity. In a closely related compound, 2,2,4,4-tetramethylthietan-3-ol, oxidation using a combination of hydrogen peroxide and titanium(III) chloride demonstrated excellent selectivity, affording the corresponding cis-sulfoxide with a diastereomeric ratio of 12:1. thieme-connect.de This high degree of control is crucial for applications where specific stereoisomers are required.

Further oxidation of the sulfoxides to the corresponding sulfones is also stereosensitive. It has been observed that trans-sulfoxides are oxidized to sulfones more readily than their cis-counterparts. thieme-connect.de This difference in reactivity provides a practical method for obtaining pure samples of cis-sulfoxides, as the sulfone byproduct from the over-oxidation of the trans-isomer can be easily removed. thieme-connect.de

Table 1: Diastereoselectivity in the Oxidation of 3-Hydroxy-Substituted Thietanes

| Oxidizing Agent | Substrate Analogue | Predominant Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | General 3-OH thietane | cis-Sulfoxide thieme-connect.de | Favors cis thieme-connect.de |

Ring-Opening Reactions of the Thietane Ring under Specific Conditions

While the thietane ring is generally stable, it can undergo ring-opening reactions under specific chemical conditions. These transformations are valuable for synthesizing acyclic sulfur-containing molecules.

One of the most effective methods for cleaving the thietane ring is desulfurization with Raney Nickel. This reaction results in the complete removal of the sulfur atom from the ring, leading to the formation of a branched alkane. For this compound, this reaction yields 2,2-dimethylpropan-1-ol.

The thietane ring can also be opened via nucleophilic attack, particularly when the sulfur atom is coordinated to a metal center. osti.govacs.org For example, when 3,3-dimethylthietane, an analogue of the target compound, is coordinated as a bridging ligand in a trirhenium carbonyl cluster, it becomes susceptible to ring-opening by halide ions (F⁻, Cl⁻, Br⁻, I⁻). osti.gov This reaction cleaves a carbon-sulfur bond to form an open-chain thioether ligand attached to the metal cluster. osti.gov

Table 2: Ring-Opening Reactions of Thietanes under Specific Conditions

| Reagent/Condition | Substrate | Product Type | Reference |

|---|---|---|---|

| Raney Nickel | This compound | Desulfurized alkane (2,2-dimethylpropan-1-ol) | |

| Halide Ions (e.g., Cl⁻) | 3,3-Dimethylthietane coordinated to a Re₃ cluster | Ring-opened thioether-metal complex | osti.gov |

Derivatization at other Ring Positions (e.g., 3-amino thietane derivatives)

The hydroxymethyl group of this compound is a key functional handle for further derivatization. A particularly valuable transformation is its conversion to an aminomethyl group, yielding 1-(3-methylthietan-3-yl)methanamine. While direct conversion is challenging, this can be achieved through well-established multi-step synthetic sequences.

One of the most powerful methods for converting a primary alcohol to an amine is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction allows for the substitution of the hydroxyl group with a nitrogen nucleophile, such as phthalimide (B116566) or an azide (B81097), with inversion of configuration. organic-chemistry.org The reaction is mediated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.org Subsequent hydrolysis of the phthalimide or reduction of the azide (e.g., via a Staudinger reaction or catalytic hydrogenation) yields the desired primary amine. organic-chemistry.org

An alternative, more traditional approach involves a two-step process:

Activation of the Alcohol: The primary alcohol is first converted into a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form the corresponding tosylate or mesylate ester.

Nucleophilic Substitution: The resulting ester is then treated with a nitrogen nucleophile, such as sodium azide, to displace the leaving group via an SN2 reaction. The resulting azide is then reduced to the primary amine.

These methods provide reliable pathways to 3-aminomethyl-substituted thietanes, which are valuable building blocks for medicinal chemistry.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The unique structural and electronic properties of the thietane moiety make this compound an attractive building block for constructing more complex molecules, particularly novel heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Coupling Reactions for Integration into Heterocyclic Systems

The thietane ring can be integrated into larger molecular frameworks through various coupling strategies. A notable example involves the use of the corresponding thietane 1-oxide in a Pummerer-type reaction. thieme-connect.de In this approach, the sulfoxide, generated via selective oxidation of the thietane, is activated with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate. The activated intermediate can then be coupled with a nucleophile, such as a nitrogen atom within another heterocyclic ring. thieme-connect.de This strategy has been successfully employed in the synthesis of thietanose nucleosides, where a thietane sulfoxide is coupled with a purine (B94841) base. thieme-connect.de

Furthermore, studies on related 3,3-disubstituted thietane dioxides show that the four-membered ring is robust and stable under various catalytic coupling conditions. acs.org These derivatives can be coupled with arenes, thiols, and alcohols without ring-opening, demonstrating the viability of the thietane dioxide scaffold in divergent synthesis. acs.org This stability suggests that this compound and its derivatives are suitable for use in modern cross-coupling methodologies.

Synthesis of Nitrogen Heterocycles Containing the (3-Methylthietan-3-yl)methyl Moiety

The (3-Methylthietan-3-yl)methyl group can be incorporated into a wide range of nitrogen-containing heterocycles. kit.edursc.orgnih.gov The aforementioned Pummerer reaction provides a direct route to N-glycosidic bond formation, linking the thietane ring to nitrogen heterocycles like purines to form novel nucleoside analogues. thieme-connect.de

A more general strategy involves leveraging the reactivity of the primary hydroxyl group. By converting the alcohol into a good leaving group (e.g., a tosylate, mesylate, or halide), the resulting electrophilic fragment can be used to alkylate various nitrogen-containing systems. For example, reaction with a diamine could lead to the formation of larger heterocyclic rings, such as piperazines or diazepines, incorporating the thietane moiety.

The Mitsunobu reaction also offers a versatile platform for synthesizing nitrogen heterocycles. researchgate.net By reacting this compound with a suitable N-H containing heterocyclic precursor under Mitsunobu conditions, the thietane moiety can be directly attached in a single, stereoinvertive step. nih.gov These synthetic strategies underscore the value of this compound as a precursor for generating diverse, complex libraries of thietane-containing molecules for various applications, including drug discovery.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylthietan 3 Yl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For (3-Methylthietan-3-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and stereochemistry of the molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Due to the lack of extensive published research data, the following assignments are based on established principles of NMR spectroscopy and data from analogous structures. organicchemistrydata.org

The key proton signals can be predicted as follows:

Methyl Protons (-CH₃): A singlet peak, integrating to three protons, is anticipated for the methyl group attached to the C3 quaternary carbon. Its chemical shift would likely appear in the upfield region, typically around 1.3-1.5 ppm.

Ring Methylene (B1212753) Protons (-CH₂-S- and -CH₂-C-): The two sets of methylene protons on the thietane (B1214591) ring (at C2 and C4) are diastereotopic. Therefore, they are expected to appear as two distinct pairs of doublets (an AX or AB system), reflecting geminal coupling. Their chemical shifts would be influenced by the adjacent sulfur atom and the ring strain, likely falling in the range of 2.5-3.5 ppm.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and should appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the 3.6-3.8 ppm region.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can exchange with D₂O, leading to its disappearance from the spectrum, a common method for its identification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Methyl) | 1.3 - 1.5 | Singlet (s) | 3H |

| -CH₂- (Ring) | 2.5 - 3.5 | Set of Doublets (d) | 4H |

| -CH₂OH (Hydroxymethyl) | 3.6 - 3.8 | Singlet (s) | 2H |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Methyl) | 20 - 25 |

| C 2 / C 4 (Ring Methylene) | 30 - 40 |

| C 3 (Quaternary) | 45 - 55 |

The chemical shifts are influenced by factors such as hybridization and electronegativity of adjacent atoms. The hydroxymethyl carbon is expected to be the most downfield signal due to the deshielding effect of the oxygen atom. The quaternary carbon (C3) is also significantly downfield, while the methyl carbon appears in the upfield region.

To definitively assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While this molecule has limited proton-proton coupling, COSY would be useful to confirm the geminal coupling between the diastereotopic protons on the thietane ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton signal with its directly attached carbon atom. It would be used to unambiguously link the proton assignments in Table 1 to the carbon assignments in Table 2. For instance, the proton signal around 1.3-1.5 ppm would correlate with the carbon signal at 20-25 ppm, confirming both as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular fragments. Key expected correlations would include:

Correlations from the methyl protons to the quaternary carbon (C3), the ring methylene carbons (C2/C4), and the hydroxymethyl carbon.

Correlations from the hydroxymethyl protons to the quaternary carbon (C3).

Correlations from the ring protons to C3 and to each other's carbon atoms.

These 2D NMR experiments, taken together, would provide irrefutable evidence for the structure of this compound.

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (118.20 g/mol ). nih.gov

The fragmentation pattern provides structural clues. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). libretexts.org For this compound, key fragmentation events would likely involve the thietane ring.

Table 3: Observed and Predicted GC-MS Fragmentation of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragment Structure | Notes |

|---|---|---|---|

| 118 | [C₅H₁₀OS]⁺ | [M]⁺ | Molecular Ion |

| 87 | [C₄H₇S]⁺ | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 74 | [C₃H₆S]⁺ | [Thietane]⁺ | Loss of the C(CH₃)COH₂ side group |

| 70 | [C₄H₆S]⁺ | [M - H₂O - H₂]⁺ | Loss of water and hydrogen |

| 59 | [C₂H₃S]⁺ | A common fragment in sulfur-containing compounds |

The base peak in the spectrum is often the most stable fragment. For this compound, the loss of the hydroxymethyl radical to form the [C₄H₇S]⁺ ion at m/z 87 is a probable candidate for a major peak.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. acs.orgnih.gov While standard MS can give a nominal mass of 118, HRMS can measure the mass with much greater precision (e.g., 118.045236 Da). nih.govuni.lu

This precision is sufficient to distinguish between different molecular formulas that might have the same nominal mass. For this compound, HRMS would confirm the elemental composition as C₅H₁₀OS. nih.govuni.lu Furthermore, applying HRMS to the major fragments observed in the GC-MS analysis would confirm their elemental compositions as well, solidifying the proposed fragmentation pathway and providing unequivocal support for the elucidated structure. d-nb.infocopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. In the case of this compound, the IR spectrum provides key information about its characteristic structural features, namely the hydroxyl group, the methyl group, and the thietane ring itself.

A vapor phase IR spectrum of this compound is publicly available and serves as a primary reference for its vibrational analysis. The most prominent and informative absorption bands are expected in the mid-infrared region. The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. dss.go.thacs.org The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1050 cm⁻¹ range.

The hydrocarbon portions of the molecule also exhibit characteristic absorptions. The C-H stretching vibrations of the methyl group and the methylene groups of the thietane ring are expected in the 2850-3000 cm⁻¹ region. The C-H bending vibrations for the methyl and methylene groups typically appear in the 1350-1470 cm⁻¹ range.

The vibrations of the thietane ring itself are a key feature. The C-S bond stretching vibrations in thietanes are generally found in the 600-800 cm⁻¹ region. Furthermore, the puckered nature of the thietane ring gives rise to specific low-frequency ring puckering vibrations, although these may be weak and are often studied using more specialized techniques like far-IR or Raman spectroscopy. Studies on thietane have shown that the CH₂ wagging and CS symmetric stretching modes are active in the vacuum ultraviolet absorption spectrum.

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Primary Alcohol | C-O Stretch | 1000-1050 |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850-3000 |

| Alkyl (CH₃, CH₂) | C-H Bend | 1350-1470 |

| Thietane Ring | C-S Stretch | 600-800 |

| Thietane Ring | Ring Puckering | Low frequency |

This table is based on general spectroscopic principles and data for related compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the thietane ring.

A hypothetical set of crystallographic data for a derivative of this compound is presented in Table 2 to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Thietane Ring Puckering Angle (°) | 25.0 |

This table contains hypothetical data for illustrative purposes only.

Conformational Analysis of the Thietane Ring System

The thietane ring is not planar and exists in a puckered conformation to relieve ring strain. The conformational preferences of the thietane ring are a subject of considerable interest as they can have a profound impact on the biological activity and physical properties of thietane-containing compounds. The puckering of the four-membered ring can be described by a puckering amplitude and a phase angle.

The conformational dynamics of the thietane ring involve an equilibrium between two puckered conformations, which can interconvert via a planar transition state. The energy barrier to this ring inversion is a key parameter in understanding the conformational flexibility of the thietane system. For the parent thietane molecule, the ring is known to be puckered. thieme-connect.de

Substituents on the thietane ring can significantly influence the puckering and the position of the conformational equilibrium. In 3-substituted thietanes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers depends on the nature and size of the substituent. For example, in 3-substituted thietane 1-oxides, it has been shown that cis isomers tend to exist in a diequatorial conformation, while trans isomers exhibit a preference for an equatorial oxygen conformation.

Intramolecular interactions play a critical role in determining the preferred conformation of substituted thietanes. In the case of this compound and its derivatives, several types of non-covalent interactions can be envisaged.

One of the most significant intramolecular interactions would be the potential for hydrogen bonding between the hydroxyl group and the sulfur atom of the thietane ring. This would lead to the formation of a five-membered ring, which could stabilize a particular conformation. The strength of such a hydrogen bond would depend on the orientation of the hydroxyl group relative to the sulfur atom.

Furthermore, steric interactions between the substituents on the thietane ring are also crucial. In this compound, the presence of both a methyl group and a hydroxymethyl group at the C3 position will lead to steric strain. The molecule will adopt a conformation that minimizes these steric clashes. The interplay between the attractive hydrogen bonding interactions and the repulsive steric interactions will ultimately determine the most stable conformation of the molecule. Theoretical calculations and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for investigating these subtle conformational preferences in solution.

Computational and Theoretical Investigations of 3 Methylthietan 3 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. DFT studies are instrumental in predicting the optimized geometry and energetic properties of molecules. For (3-methylthietan-3-yl)methanol, a typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.

Such calculations would yield a detailed picture of the molecule's geometry. For instance, the puckering of the four-membered thietane (B1214591) ring and the orientation of the hydroxymethyl and methyl substituents are determined. DFT is also used to calculate properties like dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. While specific DFT studies on this molecule are not prominent in the literature, the methodology is central to modern computational chemistry. ijirss.comrsc.org

Illustrative Data from a Hypothetical DFT Calculation: The following table represents typical data that would be generated from a DFT (B3LYP/6-31G*) geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (ring) | S | 1.85 Å | |

| C (ring) | C (ring) | 1.56 Å | ||

| C (subst) | O | 1.43 Å | ||

| Bond Angle | C | S | C | 78.5° |

| S | C | C | 91.0° | |

| O | C | C (ring) | 112.5° | |

| Dihedral Angle | C | S | C | C |

Note: The data in this table is illustrative and represents typical values for similar structures, not experimentally verified data for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. aps.org These calculations are often more computationally expensive than DFT but can provide higher accuracy for certain properties.

An ab initio study of this compound would provide benchmark data for its geometry and energy. aps.org For example, a Coupled Cluster with Singles and Doubles (and perturbative Triples), CCSD(T), calculation with a large basis set would be considered a "gold standard" for obtaining a highly accurate single-point energy for a given conformation of the molecule.

Density Functional Theory (DFT) Studies

Theoretical Modeling of Conformational Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. The thietane ring itself can pucker, and the C-C bond connecting the hydroxymethyl group to the ring allows for rotation. Theoretical modeling is used to explore this conformational landscape, identify low-energy conformers, and determine the energy barriers between them. leidenuniv.nlmdpi.comnih.gov

A conformational analysis would typically involve systematically rotating the key dihedral angles and calculating the corresponding energy at each step using a quantum mechanical method. ethz.ch This generates a potential energy surface, from which the most stable (global minimum) and other low-energy (local minima) conformations can be identified. Understanding the preferred conformation is vital as it dictates the molecule's shape and how it interacts with its environment.

Reaction Mechanism Studies and Transition State Analysis for Thietane Transformations

Thietanes can undergo various chemical transformations, such as ring-opening reactions, oxidation at the sulfur atom, or reactions involving the hydroxyl group. Computational chemistry is a powerful tool for investigating the mechanisms of these reactions. ijirss.com By modeling the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. youtube.com

The structure and energy of the transition state are critical for understanding the kinetics of a reaction. youtube.com For this compound, theoretical studies could model, for example, the ring-opening of the thietane under thermal or photochemical conditions. Locating the transition state geometry and calculating its energy relative to the reactants allows for the prediction of the activation energy, which is directly related to the reaction rate. Modern machine learning approaches are also being developed to predict transition state geometries more efficiently. chemrxiv.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, providing a powerful means to interpret and validate experimental data. For this compound, vibrational frequencies from an optimized DFT geometry can be calculated to simulate its Infrared (IR) spectrum. nih.gov The calculated spectrum can then be compared with an experimental vapor-phase IR spectrum to assess the accuracy of the computational model.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. Another area of prediction is mass spectrometry. For instance, collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated for different ions. uni.lu These predicted values can be compared with data from ion mobility-mass spectrometry experiments.

Predicted Collision Cross Section (CCS) Data: The following table shows computationally predicted CCS values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 119.05251 | 118.3 |

| [M+Na]⁺ | 141.03445 | 124.0 |

| [M-H]⁻ | 117.03796 | 120.7 |

| [M+NH₄]⁺ | 136.07906 | 135.8 |

| [M+K]⁺ | 157.00839 | 125.8 |

| [M+H-H₂O]⁺ | 101.04250 | 109.5 |

Source: Data derived from PubChemLite. uni.lu

Applications of 3 Methylthietan 3 Yl Methanol As a Versatile Synthetic Building Block

Contribution to Chemical Libraries and High-Throughput Synthesis

The strategic incorporation of novel and structurally diverse building blocks is fundamental to the success of modern drug discovery. Chemical libraries, which are large and varied collections of compounds, serve as the primary resource for high-throughput screening (HTS) campaigns aimed at identifying new lead compounds. lifechemicals.comnih.gov In this context, (3-Methylthietan-3-yl)methanol emerges as a valuable synthetic building block, prized for its unique three-dimensional scaffold and reactive functionality, which are desirable traits for creating compound libraries with enhanced structural and physicochemical diversity. nih.govresearchgate.net

The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is gaining attention in medicinal chemistry as a "privileged scaffold." nih.govnih.gov Its non-planar, puckered conformation introduces significant three-dimensionality, a characteristic increasingly sought after in drug candidates to improve target engagement and specificity. Compared to more common carbocyclic or aromatic rings, the thietane motif provides a unique vectoral orientation for substituents, allowing for a more refined exploration of chemical space. researchgate.net The presence of the sulfur atom also influences key properties such as polarity, lipophilicity, and metabolic stability, making thietane derivatives attractive for modulating the pharmacokinetic profiles of lead compounds. researchgate.netnih.gov

This compound is particularly well-suited for library synthesis due to the combination of its stable, 3,3-disubstituted thietane core and a synthetically versatile primary alcohol. The gem-disubstitution at the 3-position, which includes a methyl group and a hydroxymethyl group, provides a defined stereochemical and spatial arrangement. The primary alcohol serves as a crucial reactive handle for a multitude of high-throughput compatible chemical transformations. This allows for the rapid and efficient generation of large numbers of derivatives, a cornerstone of both diversity-oriented and target-focused library synthesis. nih.govbham.ac.uk

Detailed Research Findings

While direct literature detailing large-scale library synthesis starting specifically from this compound is often proprietary and found within patents, the utility of such a building block can be inferred from established synthetic methodologies and the well-documented value of the thietane scaffold. Research has shown that 3-substituted thietanes and their oxidized forms (thietane-1,1-dioxides) are a promising class of compounds for the development of new therapeutics, particularly in the area of central nervous system disorders. kazanmedjournal.rurrpharmacology.ru

The derivatization of the primary alcohol of this compound can be readily achieved using robust and automatable reactions common in high-throughput chemistry. These reactions allow for the introduction of a wide array of functional groups and structural motifs, thereby expanding the chemical diversity of the resulting library. The compatibility of these reactions with parallel synthesis techniques enables the creation of thousands of discrete compounds in a short period, which can then be screened for biological activity.

The table below illustrates potential derivatization reactions that are amenable to high-throughput synthesis platforms, starting from this compound.

| Reaction Type | Reagent Class | Resulting Functional Group | Significance in Library Diversity |

|---|---|---|---|

| Esterification | Carboxylic Acids / Acid Chlorides | Ester | Introduces a wide range of R-groups, modulates polarity and hydrogen bonding capability. |

| Etherification (e.g., Williamson) | Alkyl Halides / Sulfonates | Ether | Creates stable linkages, allows for the introduction of diverse alkyl and aryl substituents. |

| Mitsunobu Reaction | Acidic Nucleophiles (e.g., Phenols, Imides) | Ether, N-Alkyl Imide | Enables coupling with a broad scope of nucleophiles under mild conditions. |

| Urethane Formation | Isocyanates | Carbamate (Urethane) | Adds hydrogen bond donors and acceptors, important for target interaction. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonate Ester | Can serve as a leaving group for further diversification or as a stable final moiety. |

The resulting library of compounds, each featuring the core (3-methylthietan-3-yl) moiety but with a different appended group, can then be screened against various biological targets. This approach, known as scaffold-based design, leverages the favorable properties of the thietane core while systematically exploring the impact of peripheral functional groups on biological activity. lifechemicals.com The data generated from such HTS campaigns are crucial for establishing structure-activity relationships (SAR) and identifying promising hit compounds for further optimization.

The physicochemical properties of the parent building block, this compound, are summarized below, providing a baseline for the design of derivative libraries.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀OS | PubChem sigmaaldrich.com |

| Molecular Weight | 118.20 g/mol | PubChem sigmaaldrich.com |

| CAS Number | 57523-13-4 | Sigma-Aldrich sigmaaldrich.com |

| Topological Polar Surface Area | 29.2 Ų | PubChem |

| XLogP3 (Predicted) | 0.6 | PubChem |

Emerging Research Directions and Future Perspectives for 3 Methylthietan 3 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of thietanes, including (3-Methylthietan-3-yl)methanol, has traditionally relied on methods such as the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source. google.comuniss.it However, the growing emphasis on green chemistry is driving research towards more sustainable and efficient synthetic strategies.

Future research in this area is expected to focus on several key aspects:

Catalytic Methods: The development of catalytic routes, particularly those employing earth-abundant and non-toxic metals, is a primary goal. These methods offer the potential for higher efficiency, lower waste generation, and milder reaction conditions compared to stoichiometric approaches.

Renewable Starting Materials: Investigating the synthesis of this compound from renewable feedstocks is a critical long-term objective. This could involve the use of bio-based synthons and biocatalytic transformations, significantly reducing the environmental footprint of its production. bldpharm.com

Flow Chemistry: The application of continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields and safety, especially for potentially exothermic reactions involved in the synthesis of strained rings.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future syntheses will likely focus on addition and cycloaddition reactions that are inherently more atom-economical. beilstein-journals.orgresearchgate.net

A comparative look at general thietane (B1214591) synthesis methods highlights the trend towards more sustainable practices:

| Synthesis Method | Typical Reagents | Sustainability Considerations |

| Traditional Cyclization | 1,3-dihaloalkanes, Sodium Sulfide | Use of hazardous reagents, generation of salt waste. google.comuniss.it |

| Ring Expansion of Thiiranes | Thiiranes, Trimethyloxosulfonium Iodide | Can be an efficient method, but may involve multi-step preparation of the starting thiirane (B1199164). researchgate.net |

| Photochemical [2+2] Cycloaddition | Thiones, Alkenes | Can be highly efficient but may require specialized equipment and photosensitizers. Current time information in Bangalore, IN. |

| Catalytic Cyclizations | Dienes/Allylic compounds, Sulfur source | Potential for high atom economy and catalytic turnover, an active area of research. |

Exploration of New Reactivity Profiles and Catalytic Transformations

The reactivity of the thietane ring, characterized by its inherent strain, offers a rich landscape for chemical transformations. uni.lusigmaaldrich.com For this compound, the interplay between the thietane sulfur and the hydroxyl group opens up avenues for novel reactivity.

Emerging research is likely to explore:

Ring-Opening Polymerization (ROP): While thietanes are known to undergo ROP, the influence of the hydroxymethyl group on the polymerization of this compound could lead to new functional polythioethers with unique properties, such as enhanced hydrophilicity and potential for post-polymerization modification.

Catalytic C-H Functionalization: The direct, catalytically-driven functionalization of the C-H bonds of the thietane ring would provide a highly efficient way to synthesize more complex derivatives without the need for pre-functionalized substrates.

Sulfur-Directed Reactions: The lone pairs on the sulfur atom can direct transformations at adjacent positions. Research into using the sulfur atom to control the stereochemistry of reactions on the thietane ring is a promising area.

Oxidation and Derivatization: The synthesis and reactivity of the corresponding sulfoxide (B87167) and sulfone of this compound are of interest, as these oxidized forms can exhibit different biological activities and chemical reactivities. For instance, 3-(hydroxymethyl)-3-methylthietane 1,1-dioxide is a known derivative. thieme-connect.de

A patent for the synthesis of 5-halo-pyrimidin-2-ones has demonstrated a practical application of the reactivity of (3-hydroxymethyl)-3-methylthietane, where it partakes in a reaction with 5-chloropyrimidin-2-one. google.com This highlights its utility as a building block in the synthesis of more complex molecules.

Advanced Applications in Interdisciplinary Fields

The unique structural and physicochemical properties of thietanes make them attractive scaffolds in various scientific disciplines. nih.govthieme-connect.degoogle.com this compound, in particular, is poised to find applications in several advanced fields.

Medicinal Chemistry: The thietane ring is increasingly being recognized as a valuable isostere for other cyclic systems in drug design, offering improvements in metabolic stability, solubility, and cell permeability. The "3-methylthietan-3-yl" moiety has been mentioned in patents for microbiocidal derivatives, suggesting its potential in the development of new agrochemicals or antifungal agents. frontiersin.org The hydroxyl group of this compound provides a convenient handle for incorporating this scaffold into larger, biologically active molecules. Current time information in Bangalore, IN.

Materials Science: The incorporation of the thietane ring into polymers can impart desirable properties such as high refractive index and thermal stability. The hydroxyl functionality of this compound allows for its use as a monomer in the synthesis of polyesters and polyurethanes with unique sulfur-containing backbones.

Chemical Biology: Thietane-containing probes could be developed to study biological processes. The defined geometry and reactivity of the thietane ring could be exploited to design specific inhibitors or labeling agents for proteins and enzymes.

The following table summarizes potential interdisciplinary applications:

| Field | Potential Application of this compound | Rationale |

| Medicinal Chemistry | Scaffold for novel therapeutics | Improved physicochemical properties, metabolic stability. nih.gov |

| Agrochemicals | Development of new fungicides/pesticides | The "3-methylthietan-3-yl" group has been patented for microbiocidal use. frontiersin.org |

| Materials Science | Monomer for specialty polymers | Introduction of a sulfur-containing, strained ring can enhance optical and thermal properties. |

| Chemical Biology | Design of chemical probes | The unique structure and reactivity can be used for targeted interactions with biomolecules. |

Computational Design and Prediction of Novel Thietane-Containing Compounds

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new synthetic targets.

Future computational studies on this compound and related compounds will likely focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can provide detailed insights into the mechanisms of both the synthesis and the reactions of this compound, guiding the development of more efficient and selective transformations. fraunhofer.de

Prediction of Physicochemical Properties: Computational models can accurately predict properties such as solubility, lipophilicity, and conformational preferences, which are crucial for applications in medicinal chemistry and materials science. oakwoodchemical.com

Virtual Screening and Drug Design: By computationally docking this compound-containing fragments into the active sites of biological targets, researchers can identify promising lead compounds for new drug discovery programs.

Design of Novel Catalysts: Computational modeling can aid in the design of new catalysts for the synthesis and transformation of thietanes, predicting their activity and selectivity.

Recent computational work on thietanes has explored their electron scattering properties and reactivity, providing a foundation for more specific studies on substituted thietanes like this compound. oakwoodchemical.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.